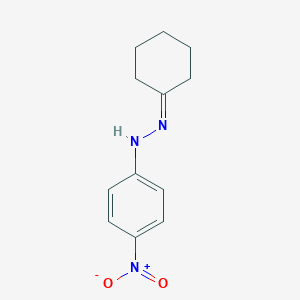
Cyclohexanone p-nitrophenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone p-nitrophenyl hydrazone (CNPH) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is synthesized from cyclohexanone and p-nitrophenyl hydrazine. CNPH is a versatile compound that has a wide range of applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone p-nitrophenyl hydrazone has a wide range of applications in scientific research. It is widely used as a reagent for the detection and quantification of carbonyl compounds in various samples such as food, water, and air. This compound reacts with carbonyl compounds to form yellow-colored complexes that can be easily detected by UV-Vis spectroscopy. This compound is also used as a reagent for the determination of aldehydes and ketones in biological samples such as blood and urine.
Wirkmechanismus
The mechanism of action of Cyclohexanone p-nitrophenyl hydrazone is based on its ability to react with carbonyl compounds. This compound reacts with carbonyl compounds to form a yellow-colored complex that absorbs light in the UV-Vis region. The intensity of the absorbance is proportional to the concentration of carbonyl compounds in the sample. The reaction is reversible, and the complex can be dissociated by heating or by the addition of a reducing agent such as sodium sulfite.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is a stable compound that does not react with biological molecules such as proteins, nucleic acids, and lipids. However, it should be handled with care as it is a toxic compound that can cause skin irritation, respiratory problems, and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanone p-nitrophenyl hydrazone has several advantages as a reagent for the detection and quantification of carbonyl compounds. It is a stable compound that can be stored for a long time without degradation. It is also a relatively inexpensive reagent that can be easily synthesized in the laboratory. However, this compound has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also not suitable for the detection of carbonyl compounds that do not react with hydrazones.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexanone p-nitrophenyl hydrazone in scientific research. One potential application is the development of new methods for the detection and quantification of carbonyl compounds in complex matrices such as soil and sediment. Another potential application is the use of this compound as a reagent for the determination of carbonyl compounds in biological samples such as saliva and sweat. Finally, the development of new derivatives of this compound with improved sensitivity and selectivity for carbonyl compounds is also an interesting research direction.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is synthesized from cyclohexanone and p-nitrophenyl hydrazine and is used as a reagent for the detection and quantification of carbonyl compounds. This compound has several advantages as a reagent, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new methods for the detection and quantification of carbonyl compounds in complex matrices and the development of new derivatives with improved sensitivity and selectivity.
Synthesemethoden
Cyclohexanone p-nitrophenyl hydrazone is synthesized by the reaction of cyclohexanone and p-nitrophenyl hydrazine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic acid. The product is then purified by recrystallization from ethanol or other solvents. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Eigenschaften
CAS-Nummer |
1919-96-6 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
N-(cyclohexylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |
InChI-Schlüssel |
NCXJXQHKNOCCOV-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Kanonische SMILES |
C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Piktogramme |
Irritant |
Synonyme |
Cyclohexanone p-nitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
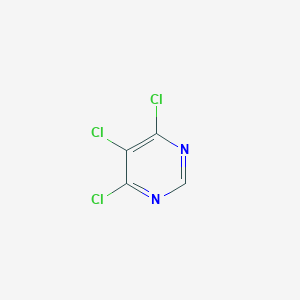
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
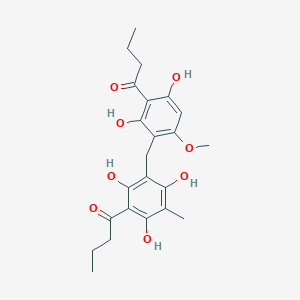


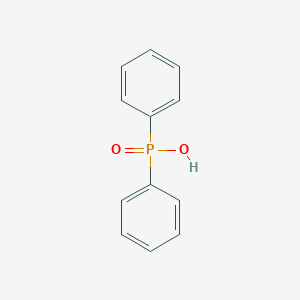
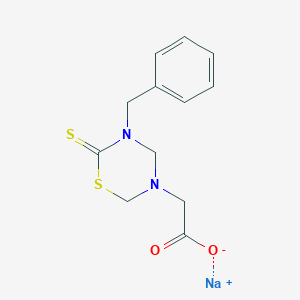

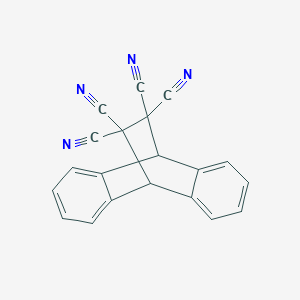
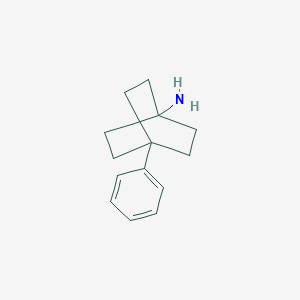
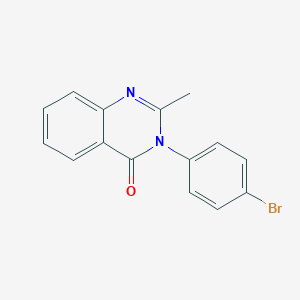
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)